methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate

Description

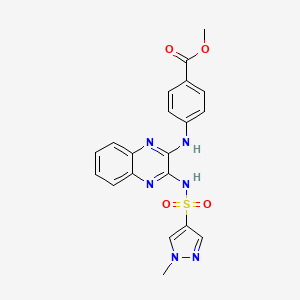

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate is a heterocyclic compound featuring a quinoxaline core substituted with a pyrazole sulfonamide group and a methyl benzoate ester. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties . The pyrazole sulfonamide moiety enhances solubility and binding affinity to biological targets, while the benzoate ester may influence pharmacokinetic properties.

Properties

IUPAC Name |

methyl 4-[[3-[(1-methylpyrazol-4-yl)sulfonylamino]quinoxalin-2-yl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O4S/c1-26-12-15(11-21-26)31(28,29)25-19-18(23-16-5-3-4-6-17(16)24-19)22-14-9-7-13(8-10-14)20(27)30-2/h3-12H,1-2H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAVJCXQZQBAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could yield more saturated derivatives .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as a potential anticancer agent. Preliminary studies suggest that it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical enzyme involved in cancer cell signaling pathways. Inhibition of PI3K can lead to reduced cell proliferation and survival, making it a target for cancer therapy .

Case Study : A study demonstrated that derivatives of quinoxaline compounds exhibited significant antiproliferative effects against various cancer cell lines, including HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating strong potential for further development as anticancer therapeutics .

Antimicrobial Activity

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate has also been evaluated for its antimicrobial properties. Compounds with similar structural features have shown significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Findings : In one study, compounds containing the pyrazole and quinoxaline structures exhibited zones of inhibition against these bacteria, suggesting their potential use in treating infections caused by resistant strains .

| Activity Type | Target Pathway/Organism | Activity Level |

|---|---|---|

| Anticancer | PI3K inhibition | Significant |

| Antibacterial | Mycobacterium smegmatis | High |

| Pseudomonas aeruginosa | Moderate |

Mechanism of Action

The mechanism of action of methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline and pyrazole moieties are known to interact with various biological targets, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in Patent Literature

A structurally related compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ), shares key features:

- Core Heterocycle: Pyrazolo[3,4-d]pyrimidine (vs. quinoxaline in the target compound).

- Functional Groups : Sulfonamide and fluorophenyl substituents (similar to the pyrazole sulfonamide in the target).

- Synthetic Route : Prepared via Suzuki coupling with a palladium catalyst, a common method for aryl-aryl bond formation .

| Property | Target Compound (Quinoxaline Derivative) | Example 53 (Pyrazolo-Pyrimidine Derivative) |

|---|---|---|

| Core Structure | Quinoxaline | Pyrazolo[3,4-d]pyrimidine |

| Key Substituents | Pyrazole sulfonamide, benzoate ester | Sulfonamide, fluorophenyl, chromenone |

| Molecular Weight | Not reported | 589.1 (M+1) |

| Melting Point | Not reported | 175–178°C |

The fluorophenyl group enhances lipophilicity, whereas the benzoate ester in the target compound could improve metabolic stability .

Quinoxaline-Based Analogues with Heterocyclic Modifications

Compounds such as (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides () highlight structural variations in quinoxaline derivatives:

- Heterocyclic Additions: Thiadiazole or triazole rings fused to quinoxaline (vs. standalone pyrazole sulfonamide in the target).

- Functional Groups : Benzamide (vs. benzoate ester), which may influence hydrogen-bonding capacity.

- Synthesis : Achieved via condensation reactions, differing from cross-coupling methods used for sulfonamide derivatives .

The benzoate ester in the target compound may offer a prodrug advantage, hydrolyzing in vivo to a bioactive carboxylic acid .

Biological Activity

Methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate is a compound that combines the structural features of pyrazole and quinoxaline, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H22N4O4S

- Molecular Weight : 446.51 g/mol

- Functional Groups : Contains a benzoate moiety, a pyrazole sulfonamide, and a quinoxaline derivative.

Antiproliferative Activity

Research indicates that derivatives of pyrazole and sulfonamide exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that compounds similar to this compound showed potent inhibition of cell proliferation in U937 cells, a human histiocytic lymphoma cell line. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The biological activity is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as kinases or proteases.

- Signal Transduction Modulation : It can interfere with key signaling pathways, including those related to cell survival and apoptosis.

- Receptor Interaction : The compound could bind to various receptors, modulating their activity and influencing cellular responses.

Study 1: Anticancer Activity

In a recent study focusing on pyrazole derivatives, this compound was evaluated for its anticancer properties. The results showed that it inhibited growth in several cancer cell lines, including breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound in drug development .

Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory properties of pyrazole derivatives. This compound was shown to reduce the production of pro-inflammatory cytokines in vitro. This suggests its utility in treating inflammatory diseases .

Data Tables

Q & A

Q. What are the recommended synthetic routes for methyl 4-((3-(1-methyl-1H-pyrazole-4-sulfonamido)quinoxalin-2-yl)amino)benzoate, and how can intermediates be characterized?

- Methodological Answer : A plausible route involves coupling 3-aminoquinoxaline derivatives with 1-methyl-1H-pyrazole-4-sulfonyl chloride, followed by reaction with methyl 4-aminobenzoate. Key intermediates like sulfonamido-quinoxaline derivatives should be purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized using -NMR, -NMR, and LC-MS. For structural confirmation, X-ray crystallography (as in ) is recommended for resolving ambiguities in tautomeric forms or regiochemistry.

Q. How can researchers assess the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Conduct pH-dependent solubility studies using buffered solutions (pH 1–12) at 25°C, measuring saturation concentrations via UV-Vis spectroscopy. Stability can be evaluated by monitoring degradation products over 24–72 hours using HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). For hydrolytic stability, compare half-lives in acidic (0.1 M HCl) vs. neutral/basic conditions .

Q. What analytical techniques are critical for purity assessment and batch-to-batch consistency?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC-DAD (diode array detection) at 254 nm identifies impurities (>98% purity threshold). Differential scanning calorimetry (DSC) detects polymorphic variations. For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is advised, especially if transition metal catalysts are used in synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Use a split-plot factorial design to systematically vary substituents on the pyrazole (e.g., methyl vs. cyclopropyl groups) and quinoxaline rings. Assess bioactivity (e.g., kinase inhibition) via dose-response curves (IC determination). Molecular docking simulations (AutoDock Vina) can prioritize analogs by predicting binding affinities to target proteins . Validate SAR hypotheses with in vitro assays, referencing structural analogs in .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Apply a meta-analysis framework to compare datasets, controlling for variables like assay type (e.g., cell-free vs. cell-based) and compound purity. Use Bland-Altman plots to identify systematic biases. Replicate conflicting experiments under standardized conditions (e.g., ATP concentration in kinase assays) and employ orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

- Abiotic studies : Measure photodegradation (simulated sunlight, λ > 290 nm) and hydrolysis rates.

- Biotic studies : Use OECD 301F (ready biodegradability) and 211 (Daphnia magna acute toxicity).

- Analytical workflow : Employ LC-MS/MS for quantification in soil/water matrices, with limits of detection (LOD) < 1 ppb.

Q. What advanced spectroscopic methods elucidate electronic interactions between the sulfonamido group and the quinoxaline core?

- Methodological Answer : Time-resolved fluorescence spectroscopy can probe intramolecular charge transfer (ICT) effects. Solid-state -NMR reveals hydrogen-bonding patterns between the sulfonamido NH and quinoxaline N-atoms. Density functional theory (DFT) calculations (B3LYP/6-311+G**) model frontier molecular orbitals to predict reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.